3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with a propanamide side chain, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester.
Introduction of the Propanamide Side Chain: The propanamide side chain is introduced through a condensation reaction involving the quinazolinone core and the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methaqualone: A quinazolinone derivative with sedative and hypnotic properties.
Mecloqualone: Similar to methaqualone but with additional chlorine substituents.
Mebroqualone: A bromine-substituted derivative of methaqualone.
Uniqueness
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide is unique due to its specific structural features, such as the propanamide side chain and the presence of a methylphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-8-15(9-7-14)10-12-21-18(24)11-13-23-19(25)16-4-2-3-5-17(16)22-20(23)26/h2-9H,10-13H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYBFJKSWZVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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